

An In-depth Technical Guide to 2-Amino-5-iodopyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-iodopyrazine

Cat. No.: B1286676

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-iodopyrazine is a halogenated heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its strategic placement of an amino group and an iodine atom on the pyrazine ring allows for versatile chemical modifications, making it a valuable scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Amino-5-iodopyrazine**, with a focus on its emerging role in the development of targeted therapies, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

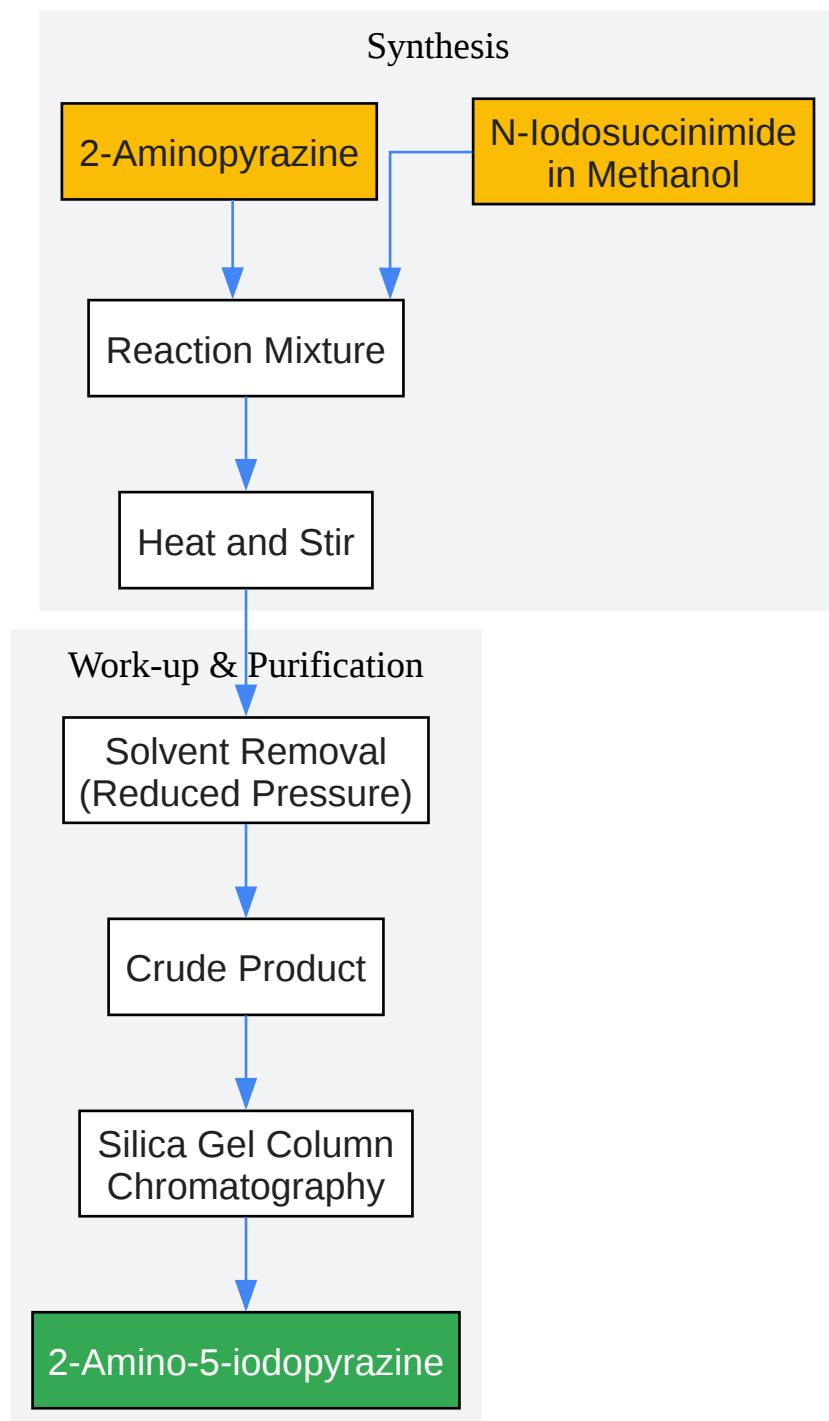
2-Amino-5-iodopyrazine is a solid at room temperature, and its core chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₄ IN ₃	[1]
Molecular Weight	221.00 g/mol	[1] [2]
CAS Number	886860-50-0	[1]
Appearance	Solid	
Melting Point	54 - 58 °C	
Boiling Point	204 - 210 °C	
Solubility	No data available	

Synthesis and Experimental Protocols

The primary synthetic route to **2-Amino-5-iodopyrazine** involves the direct iodination of 2-aminopyrazine.

Synthesis via Iodination with N-Iodosuccinimide


A common and effective method for the synthesis of **2-Amino-5-iodopyrazine** utilizes N-iodosuccinimide (NIS) as the iodinating agent.

Experimental Protocol:

- Materials: 2-aminopyrazine, N-iodosuccinimide (NIS), Methanol, Silica gel for column chromatography.
- Procedure:
 - To a solution of 2-aminopyrazine in methanol, add N-iodosuccinimide.
 - The reaction mixture is then heated and stirred. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
 - Upon completion, the solvent is removed under reduced pressure.

- The crude product is purified by silica gel column chromatography to yield **2-Amino-5-iodopyrazine**.

Logical Workflow for Synthesis and Purification:

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **2-Amino-5-iodopyrazine**.

Spectroscopic Characterization

Detailed spectroscopic data for **2-Amino-5-iodopyrazine** is not readily available in the public domain. However, based on the known spectra of similar pyrazine and aminopyridine derivatives, the expected spectral characteristics can be inferred.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring and a broad signal for the amino protons. The chemical shifts of the ring protons will be influenced by the electronic effects of the amino and iodo substituents.
- ^{13}C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the pyrazine ring. The carbons bonded to the nitrogen and iodine atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

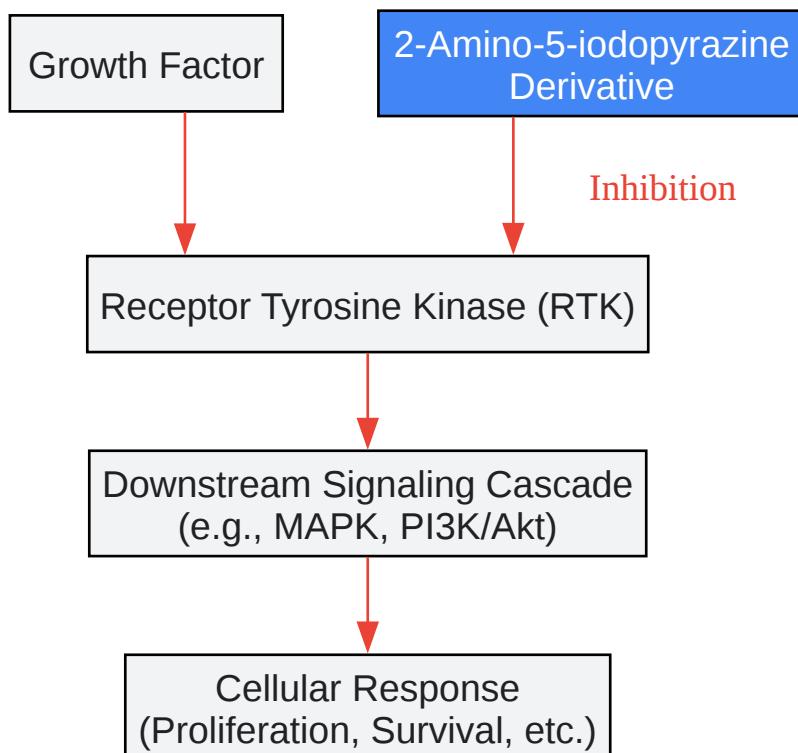
The IR spectrum of **2-Amino-5-iodopyrazine** will likely exhibit characteristic absorption bands for:

- N-H stretching: In the region of $3300\text{-}3500\text{ cm}^{-1}$, characteristic of the amino group.
- C-H stretching: Aromatic C-H stretching vibrations are expected around $3000\text{-}3100\text{ cm}^{-1}$.
- C=N and C=C stretching: Ring stretching vibrations will appear in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- C-I stretching: A weaker absorption band is expected at lower wavenumbers, typically below 600 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M^+) at m/z 221. Fragmentation patterns would likely involve the loss of iodine and subsequent ring fragmentation.[13][18][19]

Reactivity and Applications in Drug Discovery

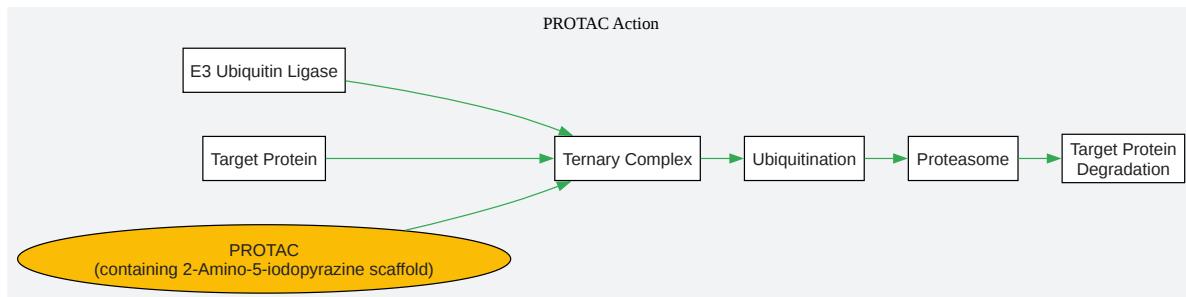

The presence of both an amino group and an iodine atom makes **2-Amino-5-iodopyrazine** a versatile building block for various chemical transformations, particularly in the synthesis of kinase inhibitors and as a component of PROTACs.[18][20][21][22][23][24][25][26][27][28]

Kinase Inhibitor Scaffolds

The pyrazine ring is a well-established scaffold in the design of kinase inhibitors, as it can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[18][20][22] The amino group at the 2-position can act as a key hydrogen bond donor, while the iodine at the 5-position provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various substituents that can enhance potency and selectivity for specific kinases.[21][23][24][25]

Potential Signaling Pathway Involvement:

Derivatives of **2-Amino-5-iodopyrazine** could potentially target a wide range of kinase-driven signaling pathways implicated in cancer and other diseases.


[Click to download full resolution via product page](#)

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Building Block for PROTACs

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.^{[11][12][19][29][30][31]} **2-Amino-5-iodopyrazine** can serve as a versatile building block in the synthesis of PROTACs, acting as a core scaffold or part of the linker connecting the target-binding ligand and the E3 ligase ligand. The amino and iodo groups provide orthogonal handles for chemical conjugation.

PROTAC Mechanism of Action:

[Click to download full resolution via product page](#)

Caption: General mechanism of action for a PROTAC.

Safety and Handling

2-Amino-5-iodopyrazine is associated with the following hazard statements:

- H302: Harmful if swallowed.[2]
- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Amino-5-iodopyrazine is a valuable and versatile building block in modern drug discovery. Its unique chemical architecture provides a robust platform for the synthesis of a diverse range of bioactive molecules. While detailed characterization data is still emerging, its potential as a scaffold for kinase inhibitors and as a component in the rapidly advancing field of targeted protein degradation highlights its significance for researchers and scientists in the pharmaceutical industry. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents with improved potency, selectivity, and pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. cenmed.com [cenmed.com]
- 3. 2-Amino-5-iodopyridine | 20511-12-0 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. rsc.org [rsc.org]
- 7. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Internal Fragments Generated from Different Top-Down Mass Spectrometry Fragmentation Methods Extend Protein Sequence Coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. osti.gov [osti.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 22. tandfonline.com [tandfonline.com]
- 23. mdpi.com [mdpi.com]
- 24. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. uanlch.vscht.cz [uanlch.vscht.cz]
- 27. Ureidopyrazine Derivatives: Synthesis and Biological Evaluation as Anti-Infectives and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 29. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Targeted Protein Degradation: Why Just Inhibit What Can Be Destroyed? [bioworld.com]
- 31. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-5-iodopyrazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1286676#2-amino-5-iodopyrazine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com